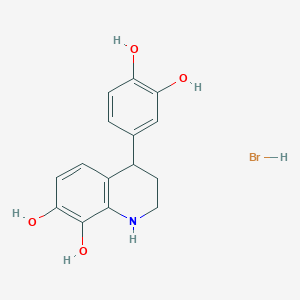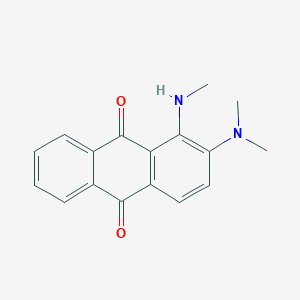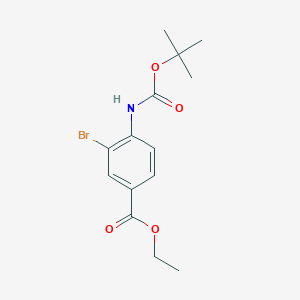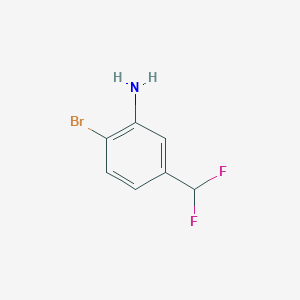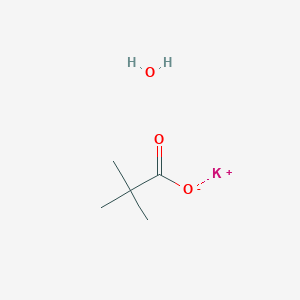
Potassium pivalate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium pivalate hydrate is a chemical compound with the formula C5H9KO2·H2O. It is the potassium salt of pivalic acid, also known as trimethylacetic acid. This compound is often used in organic synthesis and various industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium pivalate hydrate can be synthesized by neutralizing pivalic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, and the resulting solution is then evaporated to yield the hydrated salt. The reaction can be represented as follows:
(CH3)3CCOOH+KOH→(CH3)3CCOOK+H2O
Industrial Production Methods
In industrial settings, this compound is produced by reacting pivalic acid with potassium carbonate or potassium bicarbonate. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then crystallized and dried to obtain the hydrated form.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium pivalate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium pivalate oxide.
Reduction: It can be reduced to form pivalic acid.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Potassium pivalate oxide.
Reduction: Pivalic acid.
Substitution: Various substituted pivalates depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Potassium pivalate hydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of potassium pivalate hydrate involves its ability to act as a nucleophile in various chemical reactions. It can donate its potassium ion to form stable complexes with other molecules, facilitating reactions such as esterification and amidation. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium pivalate: Similar in structure but contains sodium instead of potassium.
Lithium pivalate: Contains lithium and is used in different applications due to its unique properties.
Calcium pivalate: Contains calcium and is used in the production of certain polymers.
Uniqueness
Potassium pivalate hydrate is unique due to its high stability and reactivity, making it suitable for a wide range of applications. Its potassium ion also provides specific reactivity that differs from other alkali metal pivalates.
Eigenschaften
Molekularformel |
C5H11KO3 |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
potassium;2,2-dimethylpropanoate;hydrate |
InChI |
InChI=1S/C5H10O2.K.H2O/c1-5(2,3)4(6)7;;/h1-3H3,(H,6,7);;1H2/q;+1;/p-1 |
InChI-Schlüssel |
GVCLKYXOECYIGK-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C(=O)[O-].O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


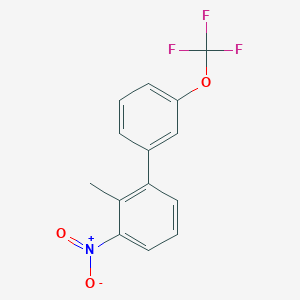
![(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol](/img/structure/B13140551.png)
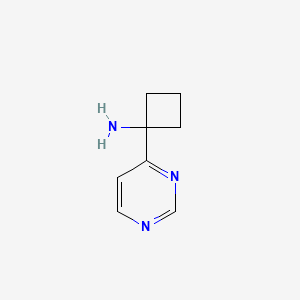
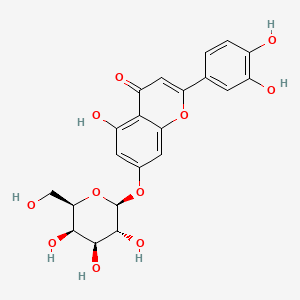
![Acetamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13140561.png)
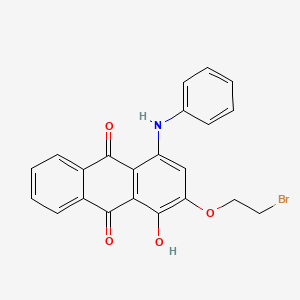
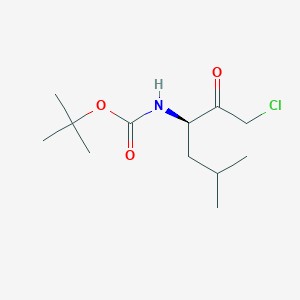
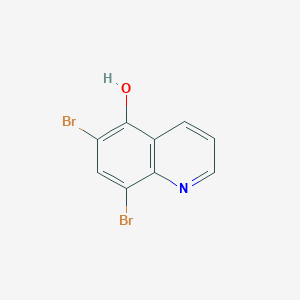
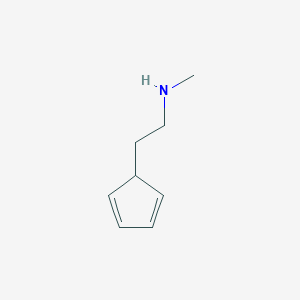
![1-Azaspiro[4.5]decan-2-one, 8-(aminomethyl)-](/img/structure/B13140596.png)
